2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6S)-5-azaspiro[24]heptan-6-yl]-N-methylacetamide is a chemical compound with a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide typically involves the reaction of a spirocyclic amine with an acylating agent. One common method includes the use of 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetic acid hydrochloride as a starting material . The reaction conditions often involve the use of a base such as triethylamine and an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors for better control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Wissenschaftliche Forschungsanwendungen
2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide is not fully understood. it is believed to interact with specific molecular targets, possibly involving enzyme inhibition or receptor binding. The spirocyclic structure may play a crucial role in its biological activity by providing a rigid framework that can interact with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetic acid hydrochloride
- Methyl 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetate hydrochloride
- [(6S)-5-azaspiro[2.4]heptan-6-yl]methanol hydrochloride
Uniqueness
2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure differentiates it from other similar compounds, making it a valuable molecule for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C9H16N2O |
---|---|
Molekulargewicht |
168.24 g/mol |
IUPAC-Name |
2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide |
InChI |
InChI=1S/C9H16N2O/c1-10-8(12)4-7-5-9(2-3-9)6-11-7/h7,11H,2-6H2,1H3,(H,10,12)/t7-/m1/s1 |
InChI-Schlüssel |
CUBNQJBBLWUYMD-SSDOTTSWSA-N |
Isomerische SMILES |
CNC(=O)C[C@@H]1CC2(CC2)CN1 |
Kanonische SMILES |
CNC(=O)CC1CC2(CC2)CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.